molecular formula C18H21ClN4O5S B14088853 N-(2-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

N-(2-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B14088853
M. Wt: 440.9 g/mol
InChI Key: HRVHEMZOTSRPGU-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a chlorobenzyl group, and a sulfonyl group attached to a dihydroxypyrimidine moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the chlorobenzyl group, and attachment of the sulfonyl and carboxamide groups. Common reagents used in these reactions include sodium hydride, isatoic anhydride, and various solvents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

N-(2-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing molecules. Examples include:

Uniqueness

N-(2-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which allows it to participate in diverse chemical reactions and exhibit various biological activities. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for different applications.

Properties

Molecular Formula

C18H21ClN4O5S

Molecular Weight

440.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C18H21ClN4O5S/c1-11-15(17(25)22-18(26)21-11)29(27,28)23-8-4-6-13(10-23)16(24)20-9-12-5-2-3-7-14(12)19/h2-3,5,7,13H,4,6,8-10H2,1H3,(H,20,24)(H2,21,22,25,26)

InChI Key

HRVHEMZOTSRPGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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